molecular formula C21H27NO B3151043 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol CAS No. 70152-26-0

1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol

Cat. No.: B3151043
CAS No.: 70152-26-0
M. Wt: 309.4 g/mol
InChI Key: QCYPWEXDRBOVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C21H27NO and a molecular weight of 309.4 g/mol. This compound is known for its complex structure, which includes a piperidine ring substituted with benzyl and phenylpropyl groups.

Preparation Methods

The synthesis of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-one with phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. After the reaction is complete, the product is purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropyl positions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved are still under investigation, but it is thought to influence dopaminergic and serotonergic systems.

Comparison with Similar Compounds

1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

    1-Benzyl-4-phenylpiperidin-4-ol: Similar in structure but lacks the phenylpropyl group.

    1-Benzyl-4-(2-phenylethyl)piperidin-4-ol: Similar but with a shorter ethyl chain instead of the propyl chain.

    1-Benzyl-4-(4-phenylbutyl)piperidin-4-ol: Similar but with a longer butyl chain.

Properties

IUPAC Name

1-benzyl-4-(3-phenylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c23-21(13-7-12-19-8-3-1-4-9-19)14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11,23H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYPWEXDRBOVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCCC2=CC=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.8 mL (25 mmol) of 1-bromo-3-phenyl propane in 200 mL of ether at −78° C. was slowly added 30 mL (50 mmol) of t-BuLi (1.7 M in pentane). The reaction mixture was warmed to −20° C. for 15 min, then it was recooled to −78° C. To this reaction mixture was slowly added a solution of 2.61 g (13.8 mmol) of 1-benzyl-4-piperidone in 20 mL of ether. After 15 min, the reaction mixture was poured into, 200 mL of sat'd NH4Cl solution. The reaction mixture was extracted with ethyl acetate and the combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4 filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 1:1) to give 3.3 g of the title compound.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.61 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.